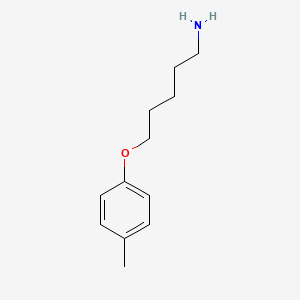

5-(p-Tolyloxy)pentan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

5-(4-methylphenoxy)pentan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-11-5-7-12(8-6-11)14-10-4-2-3-9-13/h5-8H,2-4,9-10,13H2,1H3 |

InChI Key |

UZPSFQZSKKGCJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCCCN |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 5 P Tolyloxy Pentan 1 Amine

Reactions of the Primary Amine Functional Group

The primary aliphatic amine group, -NH₂, is a nucleophilic and basic center, making it the site of numerous chemical transformations. Its reactivity is characteristic of simple primary amines, allowing for a wide range of derivatizations.

Acylation and Amidation Reactions

Primary amines like 5-(p-Tolyloxy)pentan-1-amine readily react with acylating agents such as acid chlorides and acid anhydrides in a process known as acylation (or amidation). byjus.comncert.nic.in This nucleophilic substitution reaction results in the formation of a stable N-substituted amide. byjus.com The reaction typically proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.com

The general transformation is as follows: Reaction with an acid chloride: R-COCl + H₂N-(CH₂)₅-O-C₆H₄-CH₃ → R-CO-NH-(CH₂)₅-O-C₆H₄-CH₃ + HCl

Reaction with an acid anhydride: (R-CO)₂O + H₂N-(CH₂)₅-O-C₆H₄-CH₃ → R-CO-NH-(CH₂)₅-O-C₆H₄-CH₃ + R-COOH

These reactions are fundamental in peptide synthesis and the modification of primary amines to alter their chemical or physical properties.

Table 1: Representative Acylation Reactions

| Acylating Agent | Reagent Name | Product Name |

|---|---|---|

| CH₃COCl | Acetyl chloride | N-[5-(p-Tolyloxy)pentyl]acetamide |

| (CH₃CO)₂O | Acetic anhydride | N-[5-(p-Tolyloxy)pentyl]acetamide |

Alkylation and Reductive Alkylation Strategies

The hydrogen atoms on the primary amine can be substituted with alkyl groups. Direct alkylation with alkyl halides is one method, but it is often difficult to control and can lead to over-alkylation, producing mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled and widely used method for preparing secondary or tertiary amines is reductive alkylation, also known as reductive amination. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate. masterorganicchemistry.com This imine is then reduced in situ to the corresponding amine using a reducing agent. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it selectively reduces the protonated imine (iminium ion) in the presence of the starting carbonyl compound. masterorganicchemistry.com

The general scheme for reductive amination is:

Imine Formation: R'-CHO + H₂N-R → R'-CH=N-R + H₂O

Reduction: R'-CH=N-R + [H] → R'-CH₂-NH-R (where R = -(CH₂)₅-O-C₆H₄-CH₃)

Table 2: Reductive Alkylation with Various Carbonyl Compounds

| Carbonyl Compound | Reagent Name | Reducing Agent | Product Name |

|---|---|---|---|

| CH₂O | Formaldehyde | NaBH₃CN | N-Methyl-5-(p-tolyloxy)pentan-1-amine |

| CH₃CHO | Acetaldehyde | NaBH(OAc)₃ | N-Ethyl-5-(p-tolyloxy)pentan-1-amine |

Diazotization and Subsequent Transformations

The reaction of a primary amine with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) is known as diazotization. byjus.com While this reaction is a cornerstone for the synthesis of a wide variety of compounds from aromatic primary amines via stable diazonium salts, its application to aliphatic primary amines like this compound is fundamentally different. masterorganicchemistry.comnih.gov

Aliphatic diazonium salts are notoriously unstable and decompose spontaneously, even at low temperatures. masterorganicchemistry.comnih.gov The decomposition proceeds through the loss of dinitrogen gas (N₂), an excellent leaving group, to generate a highly reactive primary carbocation. This carbocation can then undergo a variety of non-selective subsequent reactions, typically leading to a mixture of products. nih.gov The primary pathways for the carbocation include:

Substitution: Reaction with water (the solvent) to form an alcohol.

Elimination: Loss of a proton from an adjacent carbon to form an alkene.

Rearrangement: Hydride shifts to form more stable secondary carbocations, which then undergo substitution or elimination.

Due to this lack of selectivity, the diazotization of simple aliphatic amines is often considered to have limited preparative utility. nih.gov However, recent methodologies using reagents like isopentyl nitrite in specialized solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have shown promise in controlling the reactivity of these intermediates for selective transformations. nih.gov

Table 3: Potential Products from Diazotization

| Reaction Type | Product Name |

|---|---|

| Substitution (with H₂O) | 5-(p-Tolyloxy)pentan-1-ol |

| Elimination | 5-(p-Tolyloxy)pent-1-ene |

Formation of Imines and Enamines

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is typically catalyzed by a small amount of acid and is reversible. operachem.comlibretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will not effectively promote the dehydration step. libretexts.org

The formation of an imine from this compound and a generic aldehyde (R-CHO) proceeds as follows: R-CHO + H₂N-(CH₂)₅-O-C₆H₄-CH₃ ⇌ R-CH=N-(CH₂)₅-O-C₆H₄-CH₃ + H₂O

It is important to note that enamines are not formed from primary amines. Enamine formation is the characteristic reaction of secondary amines with enolizable aldehydes or ketones. chemistrysteps.commasterorganicchemistry.com If this compound were first converted to a secondary amine (e.g., via reductive alkylation as described in 3.1.2), that secondary amine could then react with a carbonyl compound to form an enamine.

Table 4: Imine Formation with Various Carbonyl Compounds

| Carbonyl Compound | Reagent Name | Product Class | Product Name |

|---|---|---|---|

| C₆H₅CHO | Benzaldehyde | Imine | N-(Benzylidene)-5-(p-tolyloxy)pentan-1-amine |

| CH₃(CH₂)₂CHO | Butyraldehyde | Imine | N-(Butylidene)-5-(p-tolyloxy)pentan-1-amine |

Reactivity of the Ether Linkage

The ether linkage in this compound is an aryl alkyl ether. This type of ether is generally unreactive towards many reagents, which is why ethers are often used as solvents. libretexts.org However, the C-O bond can be cleaved under harsh acidic conditions.

Ether Cleavage Reactions

The most common reaction of ethers is cleavage by strong acids, particularly hydrogen halides like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com For an alkyl aryl ether, the cleavage occurs in a specific, predictable manner. The reaction involves the protonation of the ether oxygen to create a good leaving group. ucalgary.ca The halide anion (I⁻ or Br⁻) then acts as a nucleophile.

Crucially, the nucleophilic attack occurs at the alkyl carbon, not the aromatic carbon, via an SN2 mechanism. libretexts.orgucalgary.ca This is because the sp²-hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic substitution. The result is the formation of a phenol (B47542) and an alkyl halide. ucalgary.ca In the case of this compound, cleavage will yield p-cresol (B1678582) and the corresponding 5-halopentan-1-amine (or its ammonium salt under the acidic conditions).

The reaction is as follows: CH₃-C₆H₄-O-(CH₂)₅-NH₂ + HX → CH₃-C₆H₄-OH + X-(CH₂)₅-NH₃⁺X⁻ (where HX = HBr or HI)

Diaryl ethers are resistant to this type of cleavage, and weaker hydrogen halides like HCl are generally ineffective. libretexts.org More modern methods for C(aryl)-O bond activation, often involving nickel catalysts, have been developed but are less common than classical acidic cleavage. acs.org

Table 5: Products of Ether Cleavage with Hydrogen Halides

| Reagent | Product 1 | Product 2 |

|---|---|---|

| HBr (conc. aq) | p-Cresol | 5-Bromopentan-1-amine (B3188992) hydrobromide |

Acid-Catalyzed Rearrangements of Aryl Ethers

Aryl ethers, such as this compound, are known to undergo acid-catalyzed rearrangement reactions, most notably the Fries and Claisen rearrangements. These reactions typically require significant energy input, such as heat or strong acid catalysis.

The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aryl ring. google.com While this compound does not possess an acyl group, if it were first acylated at the amine to form an amide, and then subjected to conditions that would cleave the ether and form a phenolic ester, a subsequent Fries rearrangement could be envisioned. However, a more direct rearrangement for the parent ether is the Claisen rearrangement, though this typically applies to allyl aryl ethers. libretexts.orgthieme-connect.de

A more plausible acid-catalyzed rearrangement for a simple alkyl aryl ether like this compound would involve protonation of the ether oxygen, followed by cleavage of the C-O bond. This could lead to the formation of a pentyl cation and p-cresol. Under harsh acidic conditions, this could be followed by Friedel-Crafts alkylation of the p-cresol by the pentyl cation or its rearranged isomers.

Another potential pathway under strong acid catalysis, such as with polyphosphoric acid, is an intermolecular or intramolecular rearrangement where the pentylamino group migrates to the aromatic ring, yielding substituted phenols. google.com The regioselectivity of such a rearrangement would be directed by the activating methyl group, favoring substitution at the ortho position relative to the hydroxyl group.

Electrophilic Aromatic Substitution on the p-Tolyl Ring

The p-tolyl group in this compound is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the methyl group and the alkoxy group. karazin.ualibretexts.org Both are ortho-, para-directing. Since the para position is blocked by the methyl group, electrophilic attack is predicted to occur at the positions ortho to the ether linkage (positions 2 and 6) and ortho to the methyl group (position 3 and 5, which are meta to the ether). The stronger activating effect of the alkoxy group would preferentially direct incoming electrophiles to positions 2 and 6.

It is important to note that the primary amine is basic and will be protonated under the acidic conditions often used for EAS, forming an ammonium salt (-NH3+). This group is strongly deactivating and meta-directing. Therefore, to achieve substitution on the activated p-tolyl ring, protection of the amine group, for instance by acetylation to form an amide, would likely be necessary. libretexts.org

The halogenation of this compound with halogens like chlorine or bromine is expected to proceed readily, likely requiring a Lewis acid catalyst such as FeCl₃ or FeBr₃. libretexts.org The reaction is anticipated to yield mono- and di-substituted products on the aromatic ring.

Given the directing effects of the alkoxy and methyl groups, the primary products would be the 2-halo and 2,6-dihalo derivatives. The reaction conditions could be tuned to favor one over the other.

Table 1: Predicted Products of Halogenation of N-acetyl-5-(p-Tolyloxy)pentan-1-amine

| Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

| Br₂ / FeBr₃ | 2-Bromo-4-methyl-1-((5-acetamidopentyl)oxy)benzene | 2,6-Dibromo-4-methyl-1-((5-acetamidopentyl)oxy)benzene |

| Cl₂ / AlCl₃ | 2-Chloro-4-methyl-1-((5-acetamidopentyl)oxy)benzene | 2,6-Dichloro-4-methyl-1-((5-acetamidopentyl)oxy)benzene |

Nitration of the p-tolyl ring would typically be carried out using a mixture of concentrated nitric acid and sulfuric acid. acs.org These strongly acidic conditions necessitate the protection of the primary amine group to prevent the formation of the deactivating ammonium salt. With a protected amine, nitration is expected to occur at the positions ortho to the activating ether linkage.

Sulfonation is commonly achieved using fuming sulfuric acid (H₂SO₄/SO₃). beilstein-journals.org Similar to nitration, this reaction requires acidic conditions, making amine protection a prerequisite for successful substitution on the activated ring. The sulfonyl group would also be directed to the positions ortho to the ether.

Table 2: Predicted Products of Nitration and Sulfonation of N-acetyl-5-(p-Tolyloxy)pentan-1-amine

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | N-(5-((2-nitro-4-methylphenyl)oxy)pentyl)acetamide |

| Sulfonation | Fuming H₂SO₄ | 4-((5-Acetamidopentyl)oxy)-3-methylbenzenesulfonic acid |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target either the primary amine, the ether linkage, or the alkyl chain.

Oxidation: The primary amine can be oxidized to various functional groups depending on the oxidant used. Mild oxidation might yield a hydroxylamine (B1172632) or nitroso compound, while stronger oxidizing agents like hydrogen peroxide or peroxy acids could lead to the corresponding nitro compound. uni-regensburg.de The benzylic methyl group is generally resistant to oxidation under mild conditions. The ether linkage is also relatively stable to oxidation, although harsh conditions can lead to cleavage. nih.gov Photocatalytic oxidation in the presence of a catalyst like acridinium (B8443388) can lead to functionalization at the α-aryloxy C-H bond. researchgate.net

Reduction: The compound this compound is already in a relatively reduced state. The aromatic ring could be reduced to a cyclohexane (B81311) ring under high pressure hydrogenation with catalysts like rhodium or ruthenium, but this would require forcing conditions. The ether bond can be cleaved reductively using strong reducing agents or certain catalytic systems, for example, with hydrosilanes catalyzed by Lewis acids or nickel-based catalysts, to yield p-cresol and pentylamine. karazin.ualibretexts.org

Table 3: Predicted Oxidation and Reduction Products of this compound

| Transformation | Reagents/Conditions | Predicted Major Product(s) |

| Amine Oxidation | m-CPBA (meta-Chloroperoxybenzoic acid) | 1-((5-Nitropentyl)oxy)-4-methylbenzene |

| Ether Cleavage (Reductive) | HSiEt₃ / B(C₆F₅)₃ | p-Cresol and Pentan-1-amine |

| Aromatic Ring Reduction | H₂ / Rh/C (high pressure) | 4-Methyl-1-((5-aminopentyl)oxy)cyclohexane |

5 P Tolyloxy Pentan 1 Amine As a Versatile Synthetic Building Block and Intermediate

Integration into Heterocyclic Systems

The primary amine functionality of 5-(p-Tolyloxy)pentan-1-amine serves as a key reactive handle for the synthesis of various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds. researchgate.netrsc.orgrasayanjournal.co.in

Formation of Nitrogen-Containing Heterocycles (e.g., pyrazoles, pyrimidines)

The amine group readily participates in condensation reactions with various electrophilic partners to construct heterocyclic rings. For instance, reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazoles and pyrimidines.

In the synthesis of pyrazole (B372694) derivatives, this compound can react with diketones or related synthons. While specific examples detailing the direct use of this compound in pyrazole synthesis are not extensively documented in readily available literature, the general reactivity of primary amines in such transformations is well-established. mdpi.comnih.govresearchgate.netconicet.gov.ar For example, the condensation of hydrazines with 1,3-dicarbonyl compounds is a classic method for pyrazole formation. Similarly, primary amines can be incorporated into pyrimidine (B1678525) rings through reactions with various precursors. nih.govgrowingscience.com A study on the design of anticancer 2,4-diaminopyrimidines utilized a related compound, 5-((6-methyl-2-((4-(p-tolyloxy)phenyl)amino)pyrimidin-4-yl)amino)pentan-1-ol, showcasing the integration of a similar p-tolyloxy-containing side chain into a pyrimidine core. nih.gov

Table 1: Examples of Heterocycle Formation Involving Amine Reactivity

| Heterocycle Type | General Reactants | Potential Product from this compound |

|---|---|---|

| Pyrazole | 1,3-Diketone, Hydrazine derivative | Substituted Pyrazole |

| Pyrimidine | 1,3-Dicarbonyl compound, Urea/Thiourea | N-substituted Pyrimidine |

This table presents generalized reactions and potential products based on established chemical principles.

Synthesis of Fused Ring Systems

The bifunctional nature of this compound allows for its use in the synthesis of fused heterocyclic systems. europeanproceedings.comlibretexts.orgrsc.org By participating in sequential or one-pot multicomponent reactions, it can contribute to the formation of bicyclic or polycyclic structures. For instance, a reaction sequence could involve the initial formation of a simple heterocycle, followed by an intramolecular cyclization utilizing the tolyloxy group or the pentyl chain, although specific examples directly employing this substrate are not prevalent in the reviewed literature. The general strategy often involves the reaction of a polyfunctional precursor, like 5-aminopyrazoles, with bielectrophiles to construct fused rings such as pyrazolopyrimidines or pyrazolopyridines. nih.gov

Application in the Construction of Macrocycles and Polymeric Materials

The flexible pentyl chain and reactive amine group of this compound make it a suitable component for the synthesis of macrocycles and polymers. Macrocycles are of significant interest in medicinal chemistry and materials science. cam.ac.ukbeilstein-journals.orgresearchgate.netnih.gov

The terminal amine can be used as a nucleophilic partner in macrocyclization reactions, such as macrolactamization. cam.ac.uk In a diversity-oriented synthesis approach, building blocks with amine functionalities are often employed to construct large and diverse macrocycle libraries. cam.ac.uknih.gov While direct examples using this compound were not found, its structural motifs are consistent with those used in established macrocycle synthesis strategies.

In polymer chemistry, primary amines are used as monomers or chain-terminating agents. The incorporation of this compound into a polymer backbone could impart specific properties due to the presence of the aromatic tolyloxy group, such as altered solubility, thermal stability, or mechanical characteristics.

Role in Scaffold Diversification and Library Generation for Chemical Biology Probes

The generation of diverse chemical libraries is crucial for identifying new biologically active molecules, often referred to as chemical probes. chemrxiv.orgvipergen.comnih.govnih.gov this compound can serve as a valuable starting point for scaffold diversification.

The primary amine allows for a wide range of chemical modifications, including acylation, alkylation, and sulfonylation, enabling the rapid generation of a library of related compounds with varied physicochemical properties. This approach, known as scaffold hopping, is a key strategy in drug discovery for identifying novel chemotypes. nih.gov The p-tolyloxy group can also be modified, for example, through electrophilic aromatic substitution, further increasing the diversity of the resulting library. Such libraries are instrumental in high-throughput screening campaigns to discover molecules that can modulate biological targets. vipergen.comroyalsocietypublishing.org

Utilization in Prodrug Design and Linker Chemistry (focused on chemical transformations)

The chemical features of this compound lend themselves to applications in prodrug design and as a linker molecule in more complex chemical constructs.

In prodrug design, the primary amine can be temporarily masked with a promoiety to improve properties such as solubility, permeability, or metabolic stability. nih.govnih.govresearchgate.net This masking group is designed to be cleaved in vivo, releasing the active parent drug. Common strategies for masking amines include the formation of amides, carbamates, or enamines, which can be hydrolyzed under physiological conditions. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-((6-methyl-2-((4-(p-tolyloxy)phenyl)amino)pyrimidin-4-yl)amino)pentan-1-ol |

| Pyrazole |

| Pyrimidine |

| Pyrrole |

| Pyrazolopyrimidine |

| Pyrazolopyridine |

| Amide |

| Carbamate |

Advanced Analytical Methodologies for Characterization in Synthetic Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for separating the target compound from unreacted starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like 5-(p-Tolyloxy)pentan-1-amine. Developing a robust HPLC method is crucial for obtaining accurate and reproducible results. Reverse-phase (RP) HPLC is commonly employed for molecules of this type. sielc.com The separation is typically achieved on a stationary phase, such as C8 or C18, which separates compounds based on their hydrophobicity.

A key challenge in the HPLC analysis of simple primary amines is their lack of a strong chromophore, which can lead to poor sensitivity with standard UV-Vis detectors. To overcome this, derivatization with a UV-absorbent reagent can be performed. chromatographyonline.com For instance, reacting the primary amine with an agent like salicylaldehyde (B1680747) introduces a highly UV-sensitive moiety, significantly enhancing detection limits. chromatographyonline.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal separation. sielc.com

Table 1: Illustrative HPLC Method Parameters for Amine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C8 or C18 | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water Gradient | Elutes compounds with varying polarities. |

| Modifier | Phosphoric or Formic Acid | Controls analyte ionization and improves peak shape. sielc.com |

| Detection | UV-Vis (post-derivatization) | Enhances sensitivity for compounds lacking a strong chromophore. chromatographyonline.com |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow for analytical columns. |

| Injection Volume | 5 - 20 µL | Standard sample injection volume. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, primary amines such as this compound are often challenging to analyze directly by GC. Their polarity and reactivity can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential column degradation. labrulez.com

To address these issues, derivatization is a widely used strategy. researchgate.net Acylation is one of the most common procedures for the GC analysis of primary and secondary amines. researchgate.net This process involves reacting the amine with an acylating agent to form a less polar, more volatile, and more thermally stable amide derivative. This transformation improves the chromatographic behavior of the analyte, leading to sharper, more symmetrical peaks. researchgate.net The analysis is performed on deactivated columns specifically designed to minimize interactions with active compounds. labrulez.com

Table 2: General Gas Chromatography (GC) Approach for Amines

| Step | Technique | Rationale |

|---|---|---|

| 1. Derivatization | Acylation | Increases volatility and thermal stability, reduces polarity. researchgate.net |

| 2. Column Selection | Deactivated Fused-Silica Capillary Column | Minimizes analyte adsorption and peak tailing. labrulez.com |

| 3. Injection | Split/Splitless Inlet | Allows for analysis of samples with varying concentrations. |

| 4. Detection | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | FID provides general-purpose carbon detection, while NPD offers high selectivity for nitrogen-containing compounds. researchgate.net |

Spectroscopic Approaches for Structural Elucidation of Synthetic Products

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu For this compound, the IR spectrum would be expected to display several characteristic absorption bands.

The primary amine (–NH₂) group is typically identified by a pair of medium-intensity bands in the high-frequency region of the spectrum, corresponding to symmetric and asymmetric N-H stretching vibrations. utdallas.eduorgchemboulder.com An N-H bending vibration is also expected for a primary amine. orgchemboulder.com The presence of the ether linkage is confirmed by a strong C–O stretching band. Aromatic rings, like the p-tolyl group, show characteristic C=C stretching absorptions in the fingerprint region and C–H stretching absorptions at higher wavenumbers. libretexts.org Finally, the pentyl chain would contribute aliphatic C–H stretching bands. libretexts.org

Table 3: Expected Functional Group Regions in IR Spectrum

| Functional Group | Type of Vibration | General Spectral Region |

|---|---|---|

| Primary Amine (R-NH₂) | N–H Stretch (asymmetric & symmetric) | High frequency, two distinct peaks. utdallas.edu |

| N–H Bend (scissoring) | Mid-frequency. wpmucdn.com | |

| Alkyl Aryl Ether (Ar-O-R) | C–O Stretch | Strong absorption in the fingerprint region. |

| Aromatic Ring | C=C Stretch | Mid-frequency, often multiple bands. |

| C–H Stretch | High frequency, above the aliphatic C-H region. |

| Aliphatic Chain (-CH₂-) | C–H Stretch | High frequency, below the aromatic C-H region. |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound. For molecular weight confirmation of this compound, "soft" ionization techniques such as Chemical Ionization (CI) or Electrospray Ionization (ESI) are often preferred. miamioh.edu These methods impart less energy to the molecule during the ionization process, minimizing fragmentation and typically resulting in a prominent peak corresponding to the protonated molecule ([M+H]⁺) or the molecular ion (M⁺). miamioh.edu The observation of this peak allows for the direct confirmation of the molecular weight of the synthesized compound.

Furthermore, high-resolution mass spectrometry (HRMS) can measure the mass of the ion with very high accuracy (to several decimal places). ccea.org.uk This precision makes it possible to determine the elemental formula of the compound, as the measured exact mass can be uniquely matched to a specific combination of atoms, providing definitive confirmation of the chemical identity. ccea.org.ukmdpi.com

Techniques for Stereochemical Assignment in Chiral Analogues (if applicable)

While this compound itself is an achiral molecule, many of its structural analogues used in pharmaceuticals and other applications are chiral. nih.gov The synthesis of these compounds in an enantiomerically pure form is often critical, as different enantiomers can exhibit vastly different biological activities. d-nb.info Therefore, analytical methods capable of assigning and quantifying stereochemistry are essential.

Chiral HPLC is a premier technique for the separation and analysis of enantiomers. google.com This can be achieved in two primary ways: using a chiral stationary phase (CSP) that interacts differently with each enantiomer, or by derivatizing the enantiomeric mixture with a chiral resolving agent. For example, reacting a racemic amine with a single enantiomer of a chiral acid, such as (S)-(+)-mandelic acid, forms a pair of diastereomeric salts. google.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, allowing for the quantification of the enantiomeric ratio (e.g., R/S ratio). google.com This method is crucial for confirming the success of an asymmetric synthesis or a chiral resolution process. google.com

Theoretical and Computational Investigations of 5 P Tolyloxy Pentan 1 Amine

Conformational Analysis and Energy Landscapes

The conformational flexibility of 5-(p-Tolyloxy)pentan-1-amine is a critical determinant of its physical and chemical properties. The molecule possesses several rotatable bonds, primarily within the pentyl chain and at the ether linkage, leading to a complex potential energy surface. Conformational analysis aims to identify the stable conformers (local minima on the energy landscape) and the transition states connecting them.

A systematic conformational search, often employing a combination of molecular mechanics force fields (like MMFF94 or AMBER) followed by higher-level quantum mechanical calculations (such as Density Functional Theory, DFT), can elucidate the preferred three-dimensional structures. For this compound, the key dihedral angles governing its shape are along the C-C bonds of the pentyl chain and the C-O-C bond of the ether group.

The global minimum energy conformation is predicted to be one where the pentyl chain adopts a staggered, anti-periplanar arrangement to minimize steric hindrance. The orientation of the p-tolyl group relative to the pentoxy chain also significantly influences conformational stability. The energy landscape is characterized by numerous local minima, with energy barriers between them typically in the range of 2-10 kcal/mol, indicating considerable flexibility at room temperature.

Interactive Data Table 1: Calculated Relative Energies of Dominant Conformers of this compound

Note: The following data is illustrative of typical computational outputs. The energies are calculated at the B3LYP/6-31G(d) level of theory.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (O-C5-C6-C7) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 178.5° | 179.2° | 0.00 | 45.2 |

| B | 62.3° | 178.9° | 1.25 | 20.1 |

| C | -61.8° | 179.1° | 1.28 | 19.5 |

| D | 178.3° | 65.4° | 2.10 | 8.3 |

| E | 61.9° | 64.8° | 3.50 | 2.9 |

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations provide fundamental insights into the distribution of electrons within the this compound molecule, which in turn governs its reactivity. DFT calculations are commonly used to determine properties such as molecular orbital energies, electrostatic potential, and atomic charges.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyloxy moiety, specifically the oxygen atom and the aromatic ring. This region is therefore susceptible to electrophilic attack. Conversely, the LUMO is likely distributed across the aminopentyl chain, indicating that the primary amine group is the most probable site for nucleophilic attack.

The calculated electrostatic potential map would show a region of high negative potential (red) around the amine nitrogen and the ether oxygen, confirming their roles as centers of nucleophilicity and hydrogen bond acceptors. The aromatic ring would exhibit a negative potential above and below the plane, while the hydrogen atoms of the amine group would show a positive potential (blue), making them hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the accessible conformational space at a given temperature and in a specific environment (e.g., in a solvent).

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal the rapid interconversion between different conformers. The simulation would show the flexibility of the pentyl chain, which would be observed to transition between gauche and anti conformations on a picosecond to nanosecond timescale. The simulations can also quantify the extent of intramolecular hydrogen bonding between the amine group and the ether oxygen, if sterically plausible conformers exist. Furthermore, solvent interactions, particularly hydrogen bonding between the amine group and solvent molecules, would be explicitly modeled, providing a realistic view of its solvated structure.

Computational Mechanistic Studies of Synthetic Transformations

Computational chemistry is a powerful tool for investigating the reaction mechanisms involved in the synthesis of this compound. A common synthetic route involves the Williamson ether synthesis, where p-cresol (B1678582) is reacted with a 5-halopentan-1-amine derivative.

Quantum mechanical calculations can be used to model the reaction pathway. This involves locating the transition state structure for the nucleophilic substitution reaction. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of the reaction can be assessed. Theoretical calculations can also help to understand the role of the solvent and the choice of base in facilitating the reaction. For instance, modeling the reaction in different solvents can predict which will lead to a lower activation barrier and thus a higher reaction rate.

Interactive Data Table 2: Calculated Activation Energies for a Postulated Synthetic Step

Note: The following data is for a hypothetical SN2 reaction: p-cresolate + 5-chloropentan-1-amine → this compound + Cl-.

| Solvent Model | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 28.5 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 24.1 |

| Dimethylformamide (DMF) | 36.7 | 21.3 |

| Water | 78.4 | 22.5 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical or chemical properties. For a series of analogues of this compound, QSPR can be used to predict properties like boiling point, solubility, or chromatographic retention time without the need for experimental measurement.

To build a QSPR model, a set of structurally related molecules (a training set) is selected, and their properties of interest are measured. Then, a wide range of molecular descriptors (e.g., topological indices, quantum chemical parameters, steric descriptors) are calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best correlates the descriptors with the property. nih.gov

For analogues of this compound, where substitutions might be made on the aromatic ring or the length of the alkyl chain might be varied, a QSPR model could predict, for example, how these structural changes affect the molecule's lipophilicity (logP). Such models are valuable in materials science and chemical engineering for designing compounds with specific desired physical properties.

Future Research Directions and Unexplored Avenues for 5 P Tolyloxy Pentan 1 Amine

Development of Sustainable and Green Synthetic Routes

The synthesis of aryl alkyl ethers and primary amines is fundamental in organic chemistry, but traditional methods often involve harsh conditions and generate significant waste. Future research should focus on developing greener, more sustainable synthetic pathways to 5-(p-Tolyloxy)pentan-1-amine.

The classical Williamson ether synthesis, a primary method for forming the ether linkage, traditionally uses strong bases and organic solvents, which presents environmental and safety challenges. orgchemres.org Modern advancements aim to mitigate these issues. A key area for future work is the adoption of "green" versions of this synthesis. acs.org This includes using microwave irradiation under solvent-free conditions, which can significantly reduce reaction times and energy consumption. orgchemres.org Another promising approach is the Catalytic Williamson Ether Synthesis (CWES), which operates at high temperatures (above 300°C) and allows the use of weaker, less toxic alkylating agents like alcohols or esters, thereby avoiding the production of salt byproducts. acs.orgresearchgate.net

For the amine group, traditional syntheses often suffer from low atom economy. rsc.org Future research should prioritize catalytic amination of alcohols, which is gaining importance for producing aliphatic amines. taylorfrancis.com This can be achieved through a "hydrogen-borrowing" or "hydrogen-transfer" mechanism, where an alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then reacts with an amine source before being re-hydrogenated. mdpi.comencyclopedia.pub This method offers high atom economy. scribd.com The development of heterogeneous catalysts, which are easily separated and reused, is crucial for making these processes industrially viable and sustainable. mdpi.comencyclopedia.pub The use of water as a solvent in these reactions is also a significant area of interest, as it is an environmentally benign and readily available medium. tu-darmstadt.de

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantages |

| Ether Formation | Williamson Synthesis (strong base, organic solvent) orgchemres.org | Microwave-assisted, solvent-free synthesis orgchemres.org | Reduced reaction time, lower energy use, less solvent waste. |

| Catalytic Williamson Ether Synthesis (CWES) with weak alkylating agents acs.orgresearchgate.net | Use of low-cost, less toxic reagents; avoidance of salt byproducts. | ||

| Amine Formation | Methods with low atom economy (e.g., Gabriel synthesis) rsc.org | Catalytic amination of alcohols (hydrogen-borrowing) taylorfrancis.commdpi.comscribd.com | High atom economy, use of renewable feedstocks. |

| Catalytic hydrogenation of oximes mdpi.com | 100% atom economy, accessible substrates. |

Novel Applications in Materials Science

The unique combination of a flexible pentoxy chain and a reactive primary amine in this compound makes it an intriguing candidate for materials science. While specific applications are yet to be explored, its structure suggests potential uses in polymers and functional materials.

The primary amine group can act as a monomer or a curing agent in the synthesis of various polymers, such as polyamides, polyimides, and epoxy resins. The tolyloxy group, on the other hand, can impart specific properties like thermal stability, hydrophobicity, and potentially liquid crystalline behavior. Future research could investigate the incorporation of this compound into polymer backbones to create materials with tailored properties for advanced applications, such as high-performance coatings, adhesives, or engineering plastics.

Furthermore, the aryl ether linkage is a common feature in many high-performance polymers known for their thermal and chemical stability. The flexible five-carbon spacer could introduce a degree of flexibility into otherwise rigid polymer chains, potentially leading to materials with improved processability or unique mechanical properties. Exploring the self-assembly properties of derivatives of this compound could also lead to the development of novel supramolecular structures and functional nanomaterials.

Exploration of Organocatalytic and Biocatalytic Transformations

Moving away from metal-based catalysis, organocatalysis and biocatalysis offer highly selective and environmentally friendly alternatives for synthesizing and modifying complex molecules.

Organocatalysis: Future studies could explore the use of small organic molecules as catalysts for the synthesis of this compound or its derivatives. For instance, organocatalytic methods for C-N bond formation could provide a metal-free route to the amine functionality. Similarly, organocatalytic etherification reactions, while still an emerging field, could offer a milder alternative to traditional methods.

Biocatalysis: The use of enzymes for chemical transformations is a cornerstone of green chemistry. nih.gov Reductive aminases are a class of enzymes capable of converting ketones or aldehydes into amines with high stereoselectivity. nih.gov A potential biocatalytic route to an enantiomerically pure form of this compound could involve the enzymatic reduction of a corresponding ketone precursor. This would be particularly valuable for pharmaceutical applications where chirality is crucial. The use of enzymes such as transaminases could also be explored for the selective amination of a suitable precursor. nih.gov

| Transformation Type | Catalyst Class | Potential Application | Anticipated Benefits |

| Amination | Reductive Aminases nih.gov | Asymmetric synthesis of chiral amines. | High enantioselectivity, mild reaction conditions, renewable catalyst. |

| Transaminases nih.gov | Selective introduction of amine groups. | High selectivity, avoidance of protecting groups. | |

| Etherification | Laccases/Peroxidases | Enzymatic coupling of phenolic and alkyl substrates. | Use of green oxidants (e.g., O2), mild conditions. |

| Various | Small Organic Molecules | Metal-free synthesis and derivatization. | Low toxicity, stability, readily available catalysts. |

Advancements in High-Throughput Synthesis and Screening of Derivatives

To rapidly explore the potential of the this compound scaffold, high-throughput synthesis and screening techniques are indispensable. These methodologies allow for the creation of large libraries of related compounds and their rapid evaluation for desired properties.

Future research should focus on developing robust and automated synthetic platforms for generating a diverse library of derivatives. This could involve modifying the aromatic ring with different substituents, altering the length and branching of the alkyl chain, or converting the primary amine into secondary or tertiary amines, amides, or other nitrogen-containing functional groups.

The application of combinatorial chemistry principles, coupled with automated synthesis, could accelerate the discovery of new molecules with optimized properties. For example, a library of derivatives could be screened for biological activity against a panel of therapeutic targets or evaluated for their performance as monomers in polymerization reactions. The development of Rh(III)-catalyzed C–H activation and cyclization cascades for creating fused heterocyclic systems demonstrates a powerful strategy for generating molecular diversity from simple amine precursors. rsc.org Such advanced, one-pot procedures are well-suited for high-throughput synthesis due to their efficiency and broad substrate tolerance. rsc.org

By systematically exploring the chemical space around this compound, researchers can unlock its full potential and pave the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthetic routes for 5-(p-Tolyloxy)pentan-1-amine?

- Methodology :

- Reductive Amination : React 5-aminopentanol derivatives with p-tolyloxy-containing aldehydes/ketones using sodium cyanoborohydride under mild conditions (20–25°C, pH ~7) to form the amine bond .

- Coupling Reactions : Adapt protocols from bis(p-Tolyloxy)alkene syntheses (e.g., reacting p-cresol with allyloxy precursors under oxidative conditions) .

- Microwave-Assisted Synthesis : Optimize reaction time and temperature (e.g., 160°C, 15 min) using DIEA as a base in i-PrOH to enhance efficiency .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to verify the presence of the p-tolyloxy group (aromatic protons at δ 6.8–7.2 ppm) and pentan-1-amine backbone (NH signals at δ 1.3–1.7 ppm) .

- HPLC-MS : Confirm molecular weight (e.g., HRMS-ESI for [M+H]) and detect impurities .

- IR Spectroscopy : Identify characteristic N-H (3300–3500 cm) and aryl ether (C-O-C, ~1250 cm) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictory yield outcomes in the synthesis of this compound derivatives?

- Methodology :

- Parameter Optimization : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., iridium complexes for improved selectivity) .

- Byproduct Analysis : Use LC-MS or GC to trace side reactions (e.g., over-oxidation or dimerization) .

- Kinetic Studies : Employ stopped-flow NMR to monitor intermediate formation and adjust reaction timelines .

Q. What strategies enable selective functionalization of the amine group in this compound without affecting the aryl ether moiety?

- Methodology :

- Protecting Groups : Temporarily shield the amine with tert-butoxycarbonyl (Boc) groups before modifying the aryl ether .

- Regioselective Catalysis : Use palladium catalysts for C-N coupling reactions at the amine site while leaving the p-tolyloxy group intact .

- pH-Controlled Reactions : Perform acylations or alkylations under mildly acidic conditions (pH 4–5) to favor amine reactivity .

Q. How can this compound be applied in nanoparticle assembly or coordination chemistry?

- Methodology :

- Ligand Design : Functionalize gold or iron oxide nanoparticles via the amine group, mimicking terpy-amine ligand strategies for dimerization .

- Surface Modification : Use the aryl ether moiety as a hydrophobic anchor while the amine coordinates with metal centers (e.g., Au, Fe) .

Q. What experimental approaches are suitable for studying the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Co-Crystallization : Co-crystallize the compound with enzymes (e.g., dehydrogenases) to analyze binding modes via X-ray diffraction .

- In Vitro Assays : Measure inhibition constants () using radioligand displacement assays for neurotransmitter transporters .

- Metabolic Profiling : Use C-labeled analogs to track metabolic pathways in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.